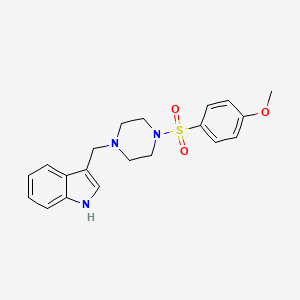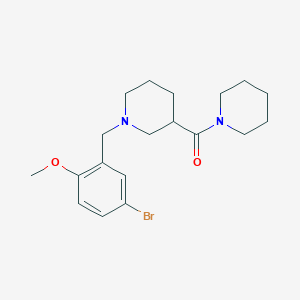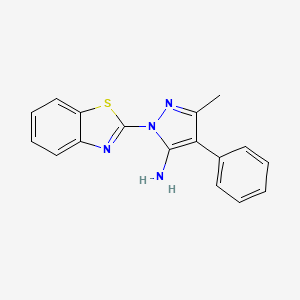![molecular formula C10H10N4O3S B10801898 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10801898.png)
1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a synthetic organic compound that features a phenolic group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic conditions. For instance, 1-methyl-1H-tetrazole-5-thiol can be prepared by reacting methyl isothiocyanate with sodium azide.
Coupling with Phenolic Compound: The phenolic compound, such as 3,4-dihydroxybenzaldehyde, is then coupled with the tetrazole derivative. This can be achieved through a nucleophilic substitution reaction where the thiol group of the tetrazole reacts with a suitable electrophile on the phenolic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s phenolic and tetrazole groups may interact with various biomolecules, making it a potential candidate for studying enzyme inhibition or as a probe in biochemical assays.
Medicine
Medicinally, the compound could be investigated for its potential as a drug candidate. The phenolic groups are known for their antioxidant properties, while the tetrazole moiety is often found in pharmaceuticals due to its bioisosteric properties with carboxylic acids.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated system of the phenolic and tetrazole groups.
Mechanism of Action
The mechanism by which 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone exerts its effects would depend on its specific application. For instance, if used as an antioxidant, the phenolic groups can donate hydrogen atoms to neutralize free radicals. In medicinal applications, the tetrazole ring might interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-[(1H-tetrazol-5-yl)sulfanyl]ethanone: Lacks the methyl group on the tetrazole ring.
1-(3,4-Dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone: Contains a thioether linkage instead of a sulfanyl group.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to the presence of both phenolic and tetrazole groups, which confer distinct chemical reactivity and potential biological activity. The methyl group on the tetrazole ring may also influence its pharmacokinetic properties, making it distinct from similar compounds.
This compound’s combination of functional groups makes it a versatile molecule for various scientific and industrial applications, highlighting its importance in ongoing research and development.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-14-10(11-12-13-14)18-5-9(17)6-2-3-7(15)8(16)4-6/h2-4,15-16H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSVHZBXBNSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(Aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B10801820.png)



![6-(3,4,5-Trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10801858.png)




![8-(4-(Allyloxy)-3-bromo-5-methoxyphenyl)-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B10801885.png)

![2-[[4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]ethanol](/img/structure/B10801901.png)
![8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B10801905.png)
